Ribonic acid
Description
Significance of D-Ribonic Acid in Sugar Acid Chemistry
In the broader context of sugar acid chemistry, D-ribonic acid is a prime example of an aldonic acid, which is formed by the oxidation of the aldehyde group of an aldose sugar. wikipedia.orgfiveable.me Its chemical behavior is representative of this class of compounds, which are noted for their ability to form stable lactones, particularly the five-membered γ-lactone. wikipedia.org This intramolecular esterification is a key feature that influences its reactivity and utility.
The presence of multiple chiral centers in D-ribonic acid makes it a valuable chiral precursor in asymmetric synthesis. slideshare.net Organic chemists utilize the well-defined stereochemistry of D-ribonic acid and its derivatives, such as D-ribonolactone acetonide, as starting materials for the synthesis of complex chiral molecules, including natural products and pharmaceuticals. slideshare.net
Table 1: Physicochemical Properties of D-Ribonic Acid and its γ-Lactone
| Property | D-Ribonic Acid | D-(+)-Ribonic Acid γ-lactone |
| Molecular Formula | C5H10O6 nih.gov | C5H8O5 caymanchem.com |
| Molecular Weight | 166.13 g/mol nih.gov | 148.11 g/mol caymanchem.com |
| CAS Number | 642-98-8 wikipedia.org | 5336-08-3 caymanchem.com |
| Appearance | Solid nih.gov | White Crystalline Solid |
| Melting Point | 143 °C wikipedia.org | Not available |
| Solubility | Soluble in water wikipedia.org | Slightly soluble in acetonitrile and water; soluble in DMSO caymanchem.com |
Overview of D-Ribonic Acid's Role as a Biochemical Intermediate
D-ribonic acid is a naturally occurring metabolite found in various organisms. hmdb.ca It is recognized as an intermediate in carbohydrate metabolism, although its roles are often discussed in the context of its precursor, D-ribose. The metabolic pathways involving D-ribonic acid are primarily linked to the pentose (B10789219) phosphate (B84403) pathway and the uronic acid pathway, which are crucial for the synthesis of nucleotides, NADPH, and for detoxification processes. slideshare.netkoracademy.commicrobenotes.com
The conversion of D-ribose to D-ribonic acid represents an oxidative step that can be enzymatically catalyzed in biological systems. While not as central as some other sugar acids like D-gluconic acid, the presence and metabolism of D-ribonic acid in microorganisms and higher organisms indicate its participation in the intricate network of biochemical transformations. medchemexpress.com
Historical Perspectives on the Academic Investigation of D-Ribonic Acid
The study of D-ribonic acid is intrinsically linked to the broader historical investigation of aldonic acids, which began with the oxidation of aldose sugars in the 19th century. Early methods for the synthesis of aldonic acids involved oxidation with reagents like bromine water or Benedict's and Fehling's reagents. wikipedia.org These foundational studies in carbohydrate chemistry laid the groundwork for understanding the structure and reactivity of compounds like D-ribonic acid.
Over the years, research has evolved from basic characterization to exploring its potential in organic synthesis and its metabolic functions. The use of D-ribonolactone as a chiral synthon has been a significant area of investigation, with numerous studies demonstrating its utility in the stereoselective synthesis of complex molecules. researchgate.netresearchgate.netrsc.org More recent advancements in metabolomics have allowed for the detection and quantification of D-ribonic acid in biological samples, shedding more light on its physiological roles. hmdb.ca
Table 2: Spectroscopic Data for D-Ribonic Acid and its γ-Lactone
| Spectroscopic Data | D-Ribonic Acid | D-(+)-Ribonic Acid γ-lactone |
| ¹H NMR | Data not readily available in literature. | Data not readily available in literature. |
| ¹³C NMR | Data not readily available in literature. | Data not readily available in literature. |
| Mass Spectrometry | The mass spectrum of the trimethylsilyl (TMS) derivative of ribonic acid shows characteristic peaks. mpg.de | A mass spectrum is available in the NIST WebBook. nist.gov |
| Infrared (IR) Spectroscopy | IR spectral data can be inferred from its functional groups (carboxylic acid, hydroxyls). | IR spectral data is available and can be used for structural elucidation. ru.nlnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAIJAYHKCRRA-BXXZVTAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021863 | |
| Record name | Ribonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ribonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17812-24-7, 642-98-8 | |
| Record name | Ribonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Ribonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ribonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for D Ribonic Acid and Its Derivatives
Chemical Synthesis Approaches to D-Ribonic Acid
The synthesis of D-ribonic acid generally involves the selective oxidation of the aldehyde group of D-ribose to a carboxylic acid. This transformation can be accomplished through various chemical oxidation methods, and the resulting acid often exists in equilibrium with its cyclic lactone form, D-ribonolactone.
Oxidation Reactions of D-Ribose Precursors
The primary route to D-ribonic acid involves the oxidation of D-ribose. This process targets the aldehydic carbon (C-1) of the open-chain D-ribose structure, converting it into a carboxyl group (-COOH) vaia.comvaia.com.
Chemical Oxidation with Halogens: A common laboratory method utilizes bromine water as the oxidizing agent in the presence of a base, such as sodium bicarbonate or potassium carbonate, to neutralize the hydrobromic acid formed and maintain a suitable pH for oxidation orgsyn.orgresearchgate.netresearchgate.net. This reaction typically proceeds efficiently, yielding D-ribonolactone, which is the cyclic ester of D-ribonic acid orgsyn.orgresearchgate.net.
Catalytic Oxidation: Heterogeneous catalytic oxidation offers a more sustainable approach. For instance, palladium-bismuth on carbon (Pd-Bi/C) catalysts have been employed for the direct oxidation of D-ribose using molecular oxygen researchgate.netrsc.org. This method requires careful control of reaction conditions, including pH, to optimize conversion and prevent catalyst poisoning by the product acid researchgate.netrsc.org. The reaction is often carried out in aqueous solution at controlled temperatures, with pH maintained by adding a base like potassium hydroxide (B78521) (KOH) rsc.org.
Epimerization and Cyclization Routes
While direct oxidation of D-ribose is common, other routes may involve epimerization or cyclization steps. Industrial preparations of D-ribonolactone have historically involved the epimerization of arabinonic acid salts under harsh conditions, followed by fractional crystallization to isolate the desired ribonate salts before cyclization orgsyn.orggoogle.com. Additionally, D-ribonic acid itself readily undergoes cyclization to form D-ribonolactone, a stable γ-lactone, which is often the isolated product from oxidation reactions orgsyn.orgresearchgate.net. The cyanohydrin synthesis, starting from D-erythrose, can also yield a mixture of D-arabinonic and D-ribonic acids after hydrolysis and lactonization, indicating that epimerization can be a factor in the formation of these sugar acids nist.govnih.gov.
Laboratory-Scale Preparation Protocols
Several laboratory protocols are established for the synthesis of D-ribonic acid and its lactone.
Bromine Oxidation Protocol: A well-documented laboratory preparation involves the oxidation of D-ribose using bromine water in the presence of sodium bicarbonate. The reaction mixture is typically cooled, and the bromine solution is added gradually. After the reaction, the product, D-ribonolactone, can be isolated and purified orgsyn.orgresearchgate.net. This method is noted for its simplicity and ability to achieve high yields and purity researchgate.net.
Catalytic Aerobic Oxidation: Another laboratory approach utilizes a heterogeneous Pd-Bi/C catalyst for the oxidation of D-ribose with oxygen researchgate.netrsc.org. The reaction is performed in water, with the pH maintained at approximately 9 using KOH. The progress is monitored by HPLC, and the resulting D-ribonate can be further processed rsc.org.
Table 1: Common Oxidation Methods for D-Ribose to D-Ribonic Acid/Lactone
| Method | Key Reagents/Catalysts | Conditions | Product | Notes |
| Bromine Oxidation | Bromine water, NaHCO₃ | Room temperature, pH control | D-Ribonolactone | Simple, high yield and purity orgsyn.orgresearchgate.net. |
| Catalytic Aerobic Oxidation | Pd-Bi/C catalyst, O₂ | 50 °C, pH 9 (KOH) | D-Ribonate (then D-Ribonolactone) | Heterogeneous catalysis, requires pH control to prevent catalyst poisoning researchgate.netrsc.org. |
| Industrial Epimerization | Heat, aqueous solution | 130°-140 °C | Potassium Ribonate (from Arabonate) | Used for industrial production of ribonolactone via arabinonic acid epimerization orgsyn.orggoogle.com. |
Industrial Synthesis Considerations
Scaling up the synthesis of D-ribonic acid and its derivatives presents specific challenges and opportunities. Historically, industrial production of D-ribonolactone relied on epimerization of arabinonic acid salts, a process described as involving caustic and harsh conditions, followed by fractional crystallization orgsyn.org. D-ribonolactone itself has become less commercially available and more expensive, prompting interest in alternative routes orgsyn.org.
For specific derivatives like 2-C-methyl-D-ribonic acid-1,4-lactone, a patent describes a process using D-fructose, water, calcium oxide, and butanone for extraction, highlighting simplified steps, reduced environmental risk, and suitability for large-scale production google.com. Electrolytic decarboxylation of ribonic acid or arabonic acid is also explored for the production of erythrose and erythritol, indicating potential industrial pathways for these sugar acids google.com.
Synthesis of Specific D-Ribonic Acid Analogs
The synthesis of D-ribonic acid analogs often involves modifications to the D-ribose backbone before or during the oxidation and lactonization steps, or through derivatization of D-ribonic acid or its lactone.
2-C-Methyl-D-ribonic Acid Synthesis
2-C-Methyl-D-ribonic acid and its lactone derivative are significant compounds, particularly in biosynthesis and as synthetic intermediates.
Synthesis from D-Fructose: A method for preparing 2-C-methyl-D-ribonic acid-1,4-lactone involves treating an aqueous solution of D-fructose with calcium oxide, maintaining specific temperature and pH conditions, followed by extraction google.com. This route is noted for its simplicity and suitability for industrial scale google.compatsnap.com.
Synthesis from Lactic Acid: Another reported synthesis of 2-C-methyl-D-ribono-1,4-lactone involves the reaction of L(+) lactic acid with dimethylamine (B145610) in the presence of magnesium chloride, followed by purification biosynth.com.
Applications as Synthons: 2-C-Methyl-D-ribono-1,4-lactone serves as a precursor for the synthesis of enantiomerically pure 4-substituted riboses and is used in preparing saccharinic acids and lactones via Amadori rearrangement, acting as synthons for herbicidal esters and branched nucleosides chemicalbook.comchemicalbook.com. It is also recognized for its role in the biosynthesis of antibiotics like erythromycin (B1671065) ontosight.ai.
Table 2: Synthesis of 2-C-Methyl-D-ribonic Acid Derivatives
| Starting Material | Key Reagents/Conditions | Product | Notes |
| D-Fructose | Water, Calcium oxide, pH adjustment (2.2-2.5), Butanone | 2-C-Methyl-D-ribonic acid-1,4-lactone | Simplified process, suitable for large-scale production, reduced environmental risk google.compatsnap.com. |
| L(+) Lactic Acid | Dimethylamine, Magnesium chloride | 2-C-Methyl-D-ribono-1,4-lactone | Purification by crystallization from water biosynth.com. |
| D-Ribonic acid γ-lactone | Acetonide protection, Methylation (Ag₂O/CH₃I), Reduction (DIBALH) | Furanoid glycal derivatives | Used in the synthesis of furanoid glycals rsc.org. |
| D-Ribose | Bromine/water, K₂CO₃, Acetone (B3395972), H₂SO₄ | 2,3-O-Isopropylidene-D-ribonic γ-lactone | Used for synthesis of C-nucleosides, prostanoids, and GABA analogs thermofisher.inrheniumshop.co.illookchem.com. |
| D-Ribonolactone | Benzaldehyde (B42025), HCl | 3,4-O-Benzylidene-D-ribonolactone (Zinner-lactone) | Laboratory experiment protocol, yields 60-70% walisongo.ac.id. |
Compound List:
D-Ribose
D-Ribonic acid
D-Ribitol
D-Ribonolactone
D-Ribonic acid, 5-C-(3-((1,1-dimethylethoxy)carbonyl)-2,2-dimethyl-4-oxazolidinyl)-2,3,5-tris-O-(trimethylsilyl)-, gamma-lactone, (5R(R))-
2-C-Methyl-D-ribonic acid
2-C-Methyl-D-ribono-1,4-lactone
2,3-O-Isopropylidene-D-ribonic acid-1,4-lactone
D-Arabinose
D-Arabonic acid
D-Arabinonic acid-1-C¹⁴
D-Ribonic acid-1-C¹⁴
Potassium D-arabonate
Cadmium D-ribonate
D-Ribono-γ-lactone-1-C¹⁴
L-Lyxose
L-Ribose
L-Lyxonolactone
D-Ribose-1-C¹⁴
D-Arabinose-1-C¹⁴
D-Fructose
L(+) Lactic acid
2,3-O-Isopropylidene-D-ribono-1,4-lactone
3,4-O-Benzylidene-D-ribonolactone
D-Xylose
D-Xylonic acid
D-Glycerose
D-Glyceraldehyde
D-Glucose
D-Mannose
D-Allose
D-Altrose
D-Fucose
L-Fucose
D-Erythrose
D-Erythronic acid
D-Threose
D-Xylitol
D-Mannitol
D-Glucitol
D-Ribofuranosyl moiety
D-Arabo-configured pyrrolidine (B122466) system
GABA analogs
Prostanoids
C-nucleosides
Neplanocin A
Salacinol
Erythromycin
Erythronolide ring
Remdesivir
Syntheses of D-Ribonic Acid Lactones (e.g., γ-Lactone)
The synthesis of D-ribonic acid lactones, particularly the γ-lactone form, is a crucial step in the preparation of various biologically relevant molecules and natural products. These lactones serve as versatile chiral building blocks in organic synthesis. Several methodologies have been developed, often starting from D-ribose, employing oxidation and cyclization strategies.
One established method for preparing D-ribonolactone involves the oxidation of D-ribose. A common procedure utilizes bromine as the oxidizing agent in an aqueous solution, often in the presence of sodium bicarbonate to maintain a suitable pH. This reaction yields D-ribonolactone, which can then be further purified or derivatized. For instance, the preparation of 2,3-O-isopropylidene-D-ribonolactone involves treating D-ribonolactone with acetone in the presence of an acid catalyst, followed by purification steps orgsyn.orgufrgs.br. This derivatization protects specific hydroxyl groups, facilitating subsequent synthetic transformations.
Alternative synthetic routes explore the use of heterogeneous catalysts for the oxidation of D-ribose. For example, a palladium-bismuth supported on carbon (Pd-Bi/C) catalyst has been employed for the direct oxidation of D-ribose using molecular oxygen. This approach offers advantages in terms of catalyst reusability and milder reaction conditions researchgate.netresearchgate.net. Research has also focused on optimizing catalyst composition, such as a 5:1 atomic ratio of Pd:Bi, to achieve efficient conversion and selectivity towards the lactone researchgate.net.
Industrial preparations have historically involved the epimerization of arabinonic acid salts under harsh conditions, followed by fractional crystallization and cyclization orgsyn.org. However, more modern methods aim for greater efficiency and milder conditions.
Key Synthetic Approaches and Yields:
| Method/Derivative | Starting Material | Key Reagents/Conditions | Yield | Reference |
| D-Ribonolactone via Bromine Oxidation | D-Ribose | Br₂, NaHCO₃, H₂O, 0-5 °C | ~73% (overall from ribose) | orgsyn.orgufrgs.br |
| 2,3-O-Isopropylidene-D-ribonolactone | D-Ribonolactone | Acetone, conc. H₂SO₄ (catalyst), Ag₂CO₃ (neutralizer) | 73% (overall from ribose) | orgsyn.org |
| 3,4-O-Benzylidene-D-ribonolactone | D-Ribonolactone | Benzaldehyde, HCl (catalyst), heat (90 °C) | 60-70% | walisongo.ac.id |
| D-Ribonolactone via Heterogeneous Catalysis (Pd-Bi/C) | D-Ribose | O₂, Pd-Bi/C catalyst (5:1 Pd:Bi), 50 °C | Variable (e.g., 40% conversion without pH control) | researchgate.netresearchgate.net |
| 2-C-methyl-D-ribonic-γ-lactone (from D-fructose) | D-Fructose | Calcium oxide, water | 13.6% | google.com |
| 2,3-O-Isopropylidene-D-ribonolactone (from D-ribonolactone) | D-Ribonolactone | Acetone, HCl (12 M), CH₂Cl₂, NaHCO₃ | 40-60% | walisongo.ac.id |
Detailed Research Findings:
The preparation of protected lactones, such as 2,3-O-isopropylidene-D-ribonolactone, is achieved by reacting D-ribonolactone with acetone in the presence of an acid catalyst. Silver carbonate is used to neutralize the acid, and the product is typically purified by recrystallization from ethyl acetate (B1210297) orgsyn.org. Similarly, 3,4-O-benzylidene-D-ribonolactone can be synthesized by reacting D-ribonolactone with benzaldehyde under acidic conditions at elevated temperatures walisongo.ac.id. These protected derivatives are valuable intermediates for further synthetic elaborations ontosight.aicaymanchem.comglpbio.com.
Research into heterogeneous catalysis has demonstrated the potential of Pd-Bi/C catalysts for the direct oxidation of D-ribose to D-ribonate using molecular oxygen researchgate.netresearchgate.net. While initial experiments without pH control showed a conversion of 40% after 180 minutes, with the pH dropping significantly, indicating the formation of this compound, further optimization of reaction conditions, including pH control, is crucial for improving yields and selectivity researchgate.net. The Pd-Bi/C catalyst has shown reusability without loss of activity, making it an attractive option for greener synthesis researchgate.net.
Studies have also investigated the formation of both five-membered (γ-lactone) and six-membered (δ-lactone) D-ribonolactone derivatives, with NMR spectroscopy playing a key role in their structural elucidation and differentiation walisongo.ac.idufrgs.br. The synthesis of specific derivatives like 2-C-methyl-D-ribonic-γ-lactone has also been explored, with methods involving D-fructose and calcium oxide being reported, albeit with moderate yields google.com.
Biosynthetic and Metabolic Pathways of D Ribonic Acid
D-Ribose Catabolism and Oxidative Pathways in Microorganisms
The degradation of D-ribose, a five-carbon sugar, is essential for microbial energy production and the synthesis of vital cellular components. While many bacteria employ non-oxidative pathways to break down D-ribose, leading to intermediates like xylulose-5-phosphate, research has uncovered novel oxidative routes in other microbial groups.
Discovery of Novel Oxidative Pathways in Archaea (e.g., Haloarcula species)
A significant discovery in the field of microbial metabolism is the identification of a novel oxidative pathway for D-ribose catabolism in certain archaea, particularly within the Haloarcula genus ( nih.gov, nih.gov, asm.org, researchgate.net). Unlike the canonical non-oxidative pathways observed in most bacteria, this archaeal pathway involves the direct oxidation of D-ribose, ultimately leading to the citric acid cycle intermediate α-ketoglutarate ( nih.gov, nih.gov, researchgate.net, researchgate.net). This pathway is characterized by its unique set of enzymes and its divergence from the more commonly studied bacterial D-ribose degradation routes ( nih.gov, asm.org, researchgate.net). For instance, Haloarcula marismortui and Haloarcula hispanica have been shown to grow on D-ribose, utilizing this specific oxidative degradation mechanism ( nih.gov, researchgate.net).
Enzymatic Components of Microbial D-Ribose Degradation Pathways
The novel oxidative pathway for D-ribose degradation in Haloarcula species involves a specific suite of enzymes. These include a promiscuous pentose (B10789219) dehydrogenase, a promiscuous pentonolactonase, and a highly specific ribonate dehydratase, which catalyzes the dehydration of D-ribonate ( nih.gov, nih.gov, researchgate.net). Further steps in this pathway are mediated by 2-keto-3-deoxypentanonate dehydratase and α-ketoglutarate semialdehyde dehydrogenase, which convert intermediates to α-ketoglutarate ( nih.gov). In contrast, bacterial D-ribose metabolism often begins with ribokinase, which phosphorylates D-ribose to D-ribose 5-phosphate, a key intermediate in the Pentose Phosphate (B84403) Pathway ( wikipedia.org, wikipedia.org, uniprot.org). Escherichia coli, for example, utilizes a ribose transport system and enzymes like D-ribose pyranase (rbsD) in its degradation processes ( uniprot.org).
| Enzyme Name | Role in D-Ribose Catabolism | Microbial Group/Example | Reference(s) |
| Pentose Dehydrogenase | Catalyzes the oxidation of D-ribose, D-xylose, and L-arabinose. | Archaea (Haloarcula spp.) | nih.gov, nih.gov, researchgate.net |
| Pentonolactonase | Hydrolyzes ribonolactone, xylonolactone, and arabinolactone. | Archaea (Haloarcula spp.) | nih.gov, nih.gov, researchgate.net |
| Ribonate Dehydratase | Specifically catalyzes the dehydration of D-ribonate. | Archaea (Haloarcula spp.) | nih.gov, nih.gov, researchgate.net, uniprot.org |
| 2-Keto-3-deoxypentanonate Dehydratase | Converts 2-keto-3-deoxypentanonate to α-ketoglutarate semialdehyde. | Archaea (Haloarcula spp.) | nih.gov |
| α-Ketoglutarate Semialdehyde Dehydrogenase | Converts α-ketoglutarate semialdehyde to α-ketoglutarate. | Archaea (Haloarcula spp.) | nih.gov |
| Ribokinase | Catalyzes the conversion of D-ribose to D-ribose 5-phosphate. | Bacteria, Archaea | wikipedia.org, wikipedia.org, researchgate.net |
| D-Ribose Pyranase (RbsD) | Catalyzes the interconversion of beta-pyran and beta-furan forms of D-ribose. | Bacteria (Escherichia coli) | uniprot.org |
D-Ribonic Acid as a Secondary Metabolite
D-ribonic acid is classified as a secondary metabolite ( hmdb.ca). Secondary metabolites are compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play ecological roles, such as defense or signaling molecules. They can also arise as products of incomplete metabolic processes ( hmdb.ca). The presence of D-ribonic acid as a secondary metabolite suggests it may have specialized functions or be a byproduct of specific metabolic conditions within a cell or organism.
Intermediary Metabolism Involving D-Ribonic Acid and its Phosphorylated Forms (e.g., 5-phospho-D-ribonic acid)
D-ribonic acid itself is a metabolite derived from D-ribose ( medchemexpress.com). In many organisms, D-ribose is first converted to D-ribose 5-phosphate by the enzyme ribokinase ( wikipedia.org). D-ribose 5-phosphate is a pivotal intermediate in the Pentose Phosphate Pathway (PPP), a metabolic route that runs parallel to glycolysis ( wikipedia.org, uh.edu, wikipedia.org, nih.gov, khanacademy.org). The PPP is crucial for generating NADPH, essential for reductive biosynthesis and redox homeostasis, and for producing pentose sugars, particularly D-ribose 5-phosphate, which is a precursor for the synthesis of nucleotides, DNA, RNA, and various coenzymes like ATP and NAD ( wikipedia.org, wikipedia.org, uh.edu, wikipedia.org, jmb.or.kr, nih.gov). While D-ribonic acid is not directly part of the canonical PPP, its formation from D-ribose places it within the broader metabolic network of ribose utilization. Furthermore, derivatives like 2-C-methyl-D-ribonic acid serve as intermediates in the biosynthesis of antibiotics, such as erythromycin (B1671065) ( ontosight.ai). D-ribonic acid gamma-lactone has also been utilized in the synthesis of carbocyclic analogues for purine (B94841) biosynthesis ( nih.gov).
Incomplete Metabolism Pathways Yielding D-Ribonic Acid in Microbial Systems
As noted, D-ribonic acid can arise from the incomplete metabolism of other secondary metabolites ( hmdb.ca). This suggests that under certain conditions, microbial metabolic pathways may not fully process D-ribose or its derivatives, leading to the accumulation or release of D-ribonic acid. While specific instances of D-ribonic acid being a product of incomplete catabolism are not extensively detailed, the general classification implies that such scenarios are possible within microbial systems. For example, research on deoxyribonate metabolism indicates that oxidative pathways for deoxyribonate evolved primarily to consume it as a waste product, suggesting that intermediates can indeed be products of incomplete breakdown processes ( asm.org, osti.gov).
Enzymatic Transformations Involving D Ribonic Acid
Characterization of Enzymes in D-Ribonic Acid Metabolism
The metabolic fate of D-ribonic acid is closely tied to the broader pathways of pentose (B10789219) sugar catabolism. Key enzymes that mediate these transformations include those responsible for the initial oxidation of pentoses, the hydrolysis of intermediate lactones, and the subsequent dehydration of the sugar acid.
Pentose Dehydrogenase Activity
Pentose dehydrogenases are critical enzymes that initiate the oxidative catabolism of pentose sugars. In the context of D-ribonic acid metabolism, these enzymes catalyze the oxidation of D-ribose, typically at the anomeric carbon, to form D-ribono-1,4-lactone researchgate.netnih.gov. This lactone is a cyclic ester that can spontaneously hydrolyze to the open-chain D-ribonic acid. Pyrroloquinoline quinone (PQQ)-dependent glycerol (B35011) dehydrogenase (GLDH) from Gluconobacter species, for instance, has been shown to oxidize various aldopentoses, including D-ribose researchgate.net. The initial oxidation step produces a lactone intermediate, which is then subject to further enzymatic processing researchgate.netnih.gov.
Pentonolactonase Function
Pentonolactonases are enzymes that catalyze the hydrolysis of pentonolactones to their corresponding open-chain sugar acids. Following the enzymatic oxidation of D-ribose to D-ribono-1,4-lactone, a pentonolactonase plays a crucial role by cleaving the ester bond of the lactone, thereby yielding D-ribonic acid nih.govnih.gov. This hydrolysis makes the sugar acid available for subsequent metabolic reactions. Studies have identified promiscuous pentonolactonases in organisms like Haloarcula species, which can hydrolyze a range of pentonolactones, including ribonolactone, xylonolactone, and arabinolactone nih.gov. This broad specificity is advantageous for microorganisms that metabolize diverse pentose sugars.
Ribonate Dehydratase Specificity and Mechanism
Ribonate dehydratases are essential enzymes in the catabolic pathway of sugar acids, including D-ribonic acid. They catalyze the dehydration of ribonate (the deprotonated form of ribonic acid) by removing a molecule of water, typically forming a 2-keto-3-deoxypentanoate intermediate nih.gov. This reaction is a key step leading to the eventual conversion of pentoses into central metabolic intermediates like α-ketoglutarate nih.gov. Research has highlighted the specificity of these enzymes; for example, a highly specific ribonate dehydratase has been identified in Haloarcula species, which is part of a novel sugar acid dehydratase family within the enolase superfamily nih.govresearchgate.net. The mechanism generally involves the abstraction of a proton from the carbon adjacent to the carboxyl group, followed by the elimination of water to form an enol or keto group nih.gov.
Promiscuous Enzyme Activities in Sugar Acid Interconversions
The interconversion of various sugar acids frequently involves enzymes exhibiting promiscuous substrate specificities, enabling them to process a range of related molecules. This promiscuity is particularly notable in the metabolic pathways of pentoses and their derivatives. For instance, studies on the degradation of D-ribose, D-xylose, and L-arabinose in Haloarcula species revealed that a single pentose dehydrogenase enzyme could oxidize all three pentoses, and a promiscuous pentonolactonase was responsible for hydrolyzing their respective lactones nih.gov. Furthermore, the presence of a promiscuous xylonate/gluconate dehydratase alongside a specific ribonate dehydratase indicates that some enzymes can process multiple sugar acid substrates nih.gov. This broad enzymatic activity allows microorganisms to efficiently utilize a variety of carbon sources.
Biocatalytic Approaches in D-Ribonic Acid Synthesis and Derivatization (excluding industrial applications)
Biocatalytic strategies offer precise and efficient methods for the synthesis and derivatization of D-ribonic acid, focusing on research-oriented applications. The enzymes discussed in section 4.1, such as pentose dehydrogenases and pentonolactonases, serve as valuable biocatalysts for these transformations. For example, the enzymatic oxidation of D-ribose to D-ribono-1,4-lactone, followed by lactonase-mediated hydrolysis, represents a direct biocatalytic route to D-ribonic acid researchgate.netnih.govnih.gov. Researchers also utilize isolated enzymes or engineered microbial systems to perform specific modifications on D-ribonic acid for biochemical studies or the synthesis of specialized derivatives, such as isotopically labeled compounds medchemexpress.com. The detailed characterization of these enzymatic pathways provides a foundation for developing targeted biocatalytic approaches for producing and modifying D-ribonic acid in laboratory settings.
Chemical Derivatization and Functionalization Strategies of D Ribonic Acid
Chemical Modifications for Chiral Pool Applications
Formation of Phosphonates and Morpholines from D-Ribonic Acid Derivatives
The chemical derivatization of D-ribonic acid and its derivatives offers pathways to synthesize valuable organophosphorus compounds and heterocyclic structures, including phosphonates and morpholines. Research has primarily focused on leveraging the readily available D-ribonic-γ-lactone as a versatile starting material for these transformations.
Synthesis of Phosphonate (B1237965) Derivatives
D-ribonic-γ-lactone serves as a key precursor for constructing various phosphonate analogues, particularly those related to nucleoside phosphates. A common strategy involves protecting the hydroxyl groups, often as an isopropylidene acetal, followed by the introduction of the phosphonate moiety.
A significant route utilizes the Wadsworth-Emmons reaction for the installation of a dimethyl phosphonate group. This typically begins with the acetonide protection of D-ribonic-γ-lactone to yield 2,3-O-isopropylidene-D-ribonic-γ-lactone beilstein-journals.orgnih.govpsu.eduorgsyn.org. This protected lactone can then undergo further modifications, such as fluorination at the C-5 position, followed by reduction of the lactone to a diol beilstein-journals.orgnih.govpsu.edu. The key phosphonate moiety is introduced by reacting a suitable intermediate with a methylene (B1212753) bisphosphonate ester, such as tetramethyl methylenediphosphonate, often under basic conditions beilstein-journals.orgnih.govpsu.edu.
Following the phosphonate group introduction, deprotection steps are employed to reveal the free phosphonic acid. This typically involves treatment with reagents like bromotrimethylsilane (B50905) (TMSBr) or trifluoroacetic acid (TFA) beilstein-journals.orgnih.govnih.gov. The resulting phosphonic acids can then be neutralized with amines, such as cyclohexylamine, to form stable, non-hygroscopic salts, facilitating their isolation and characterization beilstein-journals.orgnih.gov.
Table 1: Synthesis of Phosphonate Derivatives from D-Ribonic Acid Derivatives
| Starting Material / Intermediate | Key Reagent(s) | Reaction Type / Step | Product Type / Example | Yield / Notes |
| D-ribonic-γ-lactone | Acetone (B3395972), conc. H₂SO₄ (cat.) | Acetonide protection | 2,3-O-Isopropylidene-D-ribonic-γ-lactone | ~90% beilstein-journals.orgnih.govorgsyn.org |
| 2,3-O-Isopropylidene-D-ribonic-γ-lactone | CH₂(P(O)(OMe)₂)₂, 50% aq NaOH | Wadsworth-Emmons reaction | Dimethyl phosphonate derivatives (e.g., epimers of 2,3-O-isopropylidene-D-ribofuranose dimethyl phosphonate) | ~58.5% (mixture of epimers) beilstein-journals.orgnih.govpsu.edu |
| 5-deoxy-5-fluoro-2,3-O-isopropylidene-D-ribonic-γ-lactone | NaBH₄ | Reduction of lactone | 5-deoxy-5-fluoro-2,3-O-isopropylidene-D-ribofuranose (a diol) | ~65% beilstein-journals.orgnih.govpsu.edu |
| Intermediate 22a (protected phosphonate) | TsF, TBAF | Fluorination | D-altro-2,5-anhydro-1-deoxy-1-(dimethoxyphosphinyl)-6-fluoro-3,4-O-isopropylidenehexitol (23a) | 92.3% beilstein-journals.org |
| Phosphonate diesters (e.g., 23a) | TMSBr, then TFA; then cyclohexylamine | Deprotection and salt formation | Cyclohexylammonium salts of phosphonic acids (e.g., fluoromethyl phosphonate 8a) | 84–87% for salt formation beilstein-journals.orgnih.gov |
| D-ribonic-γ-lactone | Triphenylmethyl chloride, DMAP, pyridine | Tritylation of 5-hydroxyl group | 5-O-trityl-D-ribono-1,4-lactone | 21% nih.gov |
| 5-O-trityl-D-ribono-1,4-lactone | POCl₃ or phosphoramidite (B1245037) coupling reagents | Phosphorylation | Phosphates (e.g., 6, 7) | Phosphoramidite coupling more amenable on scale nih.gov |
Synthesis of Morpholine (B109124) Derivatives
While D-ribonic acid and its derivatives are acknowledged as potential precursors for morpholine synthesis biosynth.com, the specific chemical pathways detailing the direct conversion of D-ribonic acid derivatives into morpholine ring systems are less extensively documented in the provided literature compared to phosphonate synthesis. General methods for morpholine synthesis often involve 1,2-amino alcohols, aziridines, or epoxides as starting materials, utilizing cyclization reactions organic-chemistry.orgresearchgate.netresearchgate.net.
One reported approach involves the synthesis of morpholino nucleoside derivatives, which starts from ribonucleosides. This process entails the oxidation of the ribonucleosides to their corresponding dialdehydes, followed by reductive amination with alkylamines to form the morpholine ring attached to the nucleoside structure nih.gov. This method, however, modifies the complete nucleoside rather than starting directly from D-ribonic acid or its lactone to form a simple morpholine ring.
Further research into the direct functionalization of D-ribonic acid derivatives to construct novel morpholine scaffolds would be beneficial to fully explore this area of chemical derivatization.
Compound List:
D-ribonic acid
D-ribonic-γ-lactone
2,3-O-Isopropylidene-D-ribonic-γ-lactone
5-deoxy-5-fluoro-2,3-O-isopropylidene-D-ribonic-γ-lactone
Morpholine
Advanced Analytical and Spectroscopic Characterization of D Ribonic Acid
Mass Spectrometry (MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) for D-Ribonic Acid Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique widely employed for the identification and quantification of various metabolites, including D-ribonic acid, in complex biological matrices. This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, enabling the detection and characterization of compounds even at low concentrations ebi.ac.uknih.govresearchgate.net.
Methodology and Applications
LC-MS analysis of D-ribonic acid typically involves chromatographic separation followed by mass spectrometric detection.
Chromatographic Separation: Reverse-phase high-performance liquid chromatography (RP-HPLC) or Ultra-high-performance liquid chromatography (UHPLC) is commonly used, often employing C18 columns. For more polar compounds like D-ribonic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) with amide or specialized HILIC columns can also be effective, offering different selectivity doi.orghpst.cznih.gov. Mobile phases typically consist of aqueous buffers (e.g., water with formic acid or ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile), often run in gradient elution mode to achieve optimal separation doi.orgnih.gov.
Ionization: Electrospray Ionization (ESI) is the most prevalent interface for LC-MS analysis of polar and ionic compounds such as D-ribonic acid, allowing for ionization in both positive (ESI+) and negative (ESI-) ion modes ebi.ac.uknih.govdoi.orgnih.gov.
Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) is frequently utilized to enhance specificity and confirm the identity of D-ribonic acid. This involves selecting a precursor ion (e.g., the protonated or deprotonated molecule of D-ribonic acid) and fragmenting it (e.g., via Collision-Induced Dissociation, CID) to generate characteristic fragment ions. These fragmentation patterns, along with the precursor ion's mass-to-charge ratio (m/z) and chromatographic retention time, are used for definitive identification ebi.ac.ukdoi.orgnih.govnih.gov. Common mass analyzers used include quadrupole, ion trap, and time-of-flight (TOF) mass analyzers nih.govdoi.org.
Research studies have successfully employed LC-MS for identifying D-ribonic acid in various biological samples, including human urine and biological extracts, as part of metabolomics profiling and biomarker discovery ebi.ac.ukdoi.orgmdpi.com. For instance, D-ribonic acid has been identified as a metabolite in human urine using LC-MS/MS by matching retention times and mass spectral data with reference standards ebi.ac.uk. In other studies, it has been listed among biomarkers altered in response to therapeutic interventions, analyzed via UPLC-ESI-QTOF-MS doi.orgnih.gov.
Representative LC-MS Parameters for D-Ribonic Acid Analysis
The specific LC-MS parameters can vary depending on the instrument, column, and sample matrix. However, typical settings employed in studies involving D-ribonic acid or similar polar metabolites are summarized below:
| Parameter | Typical Value/Description | Relevant Source(s) |
| Chromatographic Mode | Reverse-Phase (RP-HPLC/UHPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) | doi.orgnih.gov |
| Column | C18, HILIC-Z, Amide-based columns | doi.orghpst.cznih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate (B1210297) buffer (e.g., pH 9.0) | doi.orghpst.cznih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | doi.orgnih.gov |
| Ionization Mode | Electrospray Ionization (ESI) in Positive (ESI+) or Negative (ESI-) mode | ebi.ac.uknih.govdoi.orgnih.gov |
| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (QTOF) | nih.govdoi.org |
| MS/MS Detection | Employed for enhanced specificity and structural confirmation | ebi.ac.ukdoi.orgnih.govnih.gov |
| Sample Matrix | Urine, plasma, biological extracts, cyanobacterial extracts | ebi.ac.ukdoi.orgmdpi.com |
| Identification Basis | Retention time, accurate mass, MS/MS fragmentation patterns matched to standards/databases | ebi.ac.uknih.gov |
While specific fragmentation patterns for D-ribonic acid are not extensively detailed in the provided search results, general fragmentation principles for related compounds suggest potential losses of water (18 Da) and formaldehyde (B43269) (30 Da) under CID conditions nih.gov. The precise quantification of D-ribonic acid can be achieved by monitoring specific precursor and fragment ions, often with the aid of internal standards, to ensure accuracy and precision mdpi.commdpi.com. Studies have reported good linearity (R² > 0.991) and acceptable precision (CV 2-13%) and accuracy (95-128%) for similar organic acid analyses using LC-MS mdpi.com.
Computational and Theoretical Studies of D Ribonic Acid
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are based on solving the Schrödinger equation and provide a highly detailed description of the electronic structure of a molecule. These methods are fundamental for understanding molecular geometry, stability, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost with accuracy, making it suitable for studying molecules the size of D-ribonic acid. physchemres.orgarxiv.org The core principle of DFT is that the energy of a molecule can be determined from its electron density.
A primary application of DFT is geometry optimization, an algorithmic process that systematically alters the positions of atoms to find the most stable arrangement, corresponding to the minimum energy on the potential energy surface. stackexchange.comyoutube.com For D-ribonic acid, this calculation would yield the precise three-dimensional coordinates of each atom, from which key structural parameters can be derived. Commonly used functionals for this purpose include B3LYP, often paired with basis sets like 6-311++G(d,p), which provide a robust description of electron distribution. physchemres.orgnih.gov
Beyond geometry, DFT calculations can elucidate various electronic properties that govern the reactivity of D-ribonic acid. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. longdom.org While specific DFT studies focused solely on D-ribonic acid are not prevalent in the literature, the methodology allows for the precise calculation of its structural and electronic characteristics.
Table 1: Predicted Molecular Properties of D-Ribonic Acid from DFT Calculations The following data is illustrative of the typical output from a DFT/B3LYP calculation for a molecule like D-ribonic acid. Actual values would require a specific computational study.
DFT calculations are highly effective for predicting Nuclear Magnetic Resonance (NMR) parameters, which are essential for structure elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach implemented within DFT to calculate the isotropic shielding tensors of nuclei. nih.govrsc.orgfaccts.de These shielding values can be converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS). mdpi.com This process allows for the theoretical prediction of both ¹H and ¹³C NMR spectra for D-ribonic acid. Comparing these predicted spectra with experimental data can confirm or help revise structural assignments. mdpi.com
In addition to chemical shifts, NMR spin-spin coupling constants (J-values) can also be computed. acs.orggithub.io These constants provide valuable information about the connectivity and dihedral angles between atoms. For example, the three-bond proton-proton coupling constant (³JHH) is famously dependent on the torsional angle, a relationship described by the Karplus equation. conflex.net Theoretical calculations can determine these J-values for various stable conformers of D-ribonic acid, providing deeper insight into its solution-state structure.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for D-Ribonic Acid This table represents typical chemical shifts that would be predicted for the carbon atoms in D-ribonic acid using the GIAO-DFT method. Specific values are dependent on the chosen conformer, functional, and solvent model.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a detailed view of molecular behavior, including conformational changes and interactions with the environment.
Ab initio molecular dynamics (AIMD) is a powerful simulation technique where the forces between atoms are calculated "on-the-fly" using quantum mechanical methods, rather than relying on pre-defined force fields. researchgate.netcp2k.org This allows for the simulation of chemical reactions, including bond formation and breaking, with high accuracy. researchgate.net
For D-ribonic acid, AIMD could be employed to investigate various reaction mechanisms, such as its oxidation, dehydration, or thermal degradation. By simulating the system at a given temperature, trajectories can be generated that reveal the step-by-step pathway of a chemical transformation, including the identification of transient intermediates and transition states. dtu.dkjics.org.br While a computationally intensive method, AIMD provides a fundamental understanding of reactivity that is inaccessible to classical MD.
Hybrid QM/MM methods offer a compromise between the accuracy of quantum mechanics and the efficiency of classical molecular mechanics. sissa.itmdpi.com In this approach, a chemically active region of the system (e.g., D-ribonic acid and the active site of an enzyme) is treated with a high-level QM method, while the remainder of the system (the rest of the protein and solvent) is described by a classical force field. dntb.gov.uayoutube.com
This multiscale technique is particularly well-suited for studying D-ribonic acid within a biological context. sissa.it For instance, a QM/MM simulation could model the enzymatic phosphorylation or oxidation of D-ribonic acid, providing detailed insight into the electronic rearrangements during catalysis. The MM environment provides the necessary steric and electrostatic influence on the QM region, ensuring a realistic simulation of the biological process. nih.govchemrxiv.org The interface between the QM and MM regions is a critical aspect of the method, often involving "link atoms" to saturate the valency of the QM region where covalent bonds have been cut. mdpi.com
D-ribonic acid is a flexible acyclic molecule with multiple rotatable bonds, allowing it to adopt a wide range of three-dimensional conformations. Molecular dynamics simulations using classical force fields are the primary tool for exploring this conformational landscape. mdpi.com By simulating the molecule in an explicit solvent environment (e.g., water) over nanoseconds to microseconds, it is possible to observe the transitions between different shapes and determine their relative populations.
Studies on related sugar alcohols like ribitol have shown that the stereochemistry of the hydroxyl groups significantly influences conformational preferences and flexibility. mdpi.com A similar analysis for D-ribonic acid would involve monitoring the dihedral angles along its carbon backbone. The resulting trajectories can be analyzed to identify the most stable conformers, which are often stabilized by intramolecular hydrogen bonds. This analysis provides a dynamic picture of the molecule's structure in solution, which is crucial for understanding its interactions with biological receptors. nih.gov
Table 3: Representative Dihedral Angles for Stable Conformers of Acyclic Pentose (B10789219) Derivatives This table shows typical backbone dihedral angles for stable conformers of a molecule like D-ribonic acid, as would be determined from MD simulations. Data is based on findings for the related molecule, ribitol, which exhibits both bent and extended forms. mdpi.com
Modeling of D-Ribonic Acid Interactions with Biological Macromolecules (e.g., enzymes, without clinical outcomes)
Extensive searches of scientific literature and computational biology databases did not yield specific studies on the modeling of D-ribonic acid interactions with biological macromolecules such as enzymes. While computational methods like molecular docking and molecular dynamics simulations are widely used to study the interactions of various small molecules with proteins and other biological targets, there is a notable absence of published research focusing specifically on D-ribonic acid in this context.
Therefore, no detailed research findings, data tables, or specific examples of D-ribonic acid's binding modes with enzymes can be provided at this time. The field of computational biochemistry is vast and continually expanding, and the lack of current data does not preclude the possibility of future studies in this area.
D Ribonic Acid in Model Biological Systems and Broader Biochemical Contexts
Role in Microbial Ecosystems and Metabolism (e.g., in bacteria, archaea)
D-ribonic acid is an intermediate in the metabolic pathways of certain microorganisms, particularly within the domain of Archaea. In some archaeal species, the breakdown of D-ribose, a fundamental sugar, proceeds via an oxidative pathway where D-ribonic acid is a key molecule.
Research on Haloarcula species, a type of salt-loving archaea, has identified a novel oxidative pathway for D-ribose catabolism. This pathway differs from the more common non-oxidative degradation routes found in most bacteria. nih.gov In this archaeal pathway, D-ribose is converted to D-ribonic acid, which is then further metabolized. The process involves several key enzymatic steps:
Oxidation: D-ribose is first oxidized to D-ribonolactone, which is then hydrolyzed to D-ribonic acid. This initial conversion is facilitated by enzymes such as pentose (B10789219) dehydrogenase and pentonolactonase. nih.gov
Dehydration: A highly specific ribonate dehydratase, belonging to a novel family within the enolase superfamily, acts on D-ribonic acid. nih.gov
Further Conversion: The product is then converted through subsequent steps to ultimately yield α-ketoglutarate, which can enter central metabolic pathways like the Krebs cycle. nih.gov
This discovery highlights the metabolic diversity within archaea, demonstrating a unique strategy for carbohydrate utilization in extreme environments. nih.gov The presence of this pathway underscores the adaptability of microorganisms, which have evolved distinct enzymatic tools to process essential sugars like D-ribose. nih.govbiorxiv.org While much of the focus in microbial metabolism has been on bacteria, studies on archaea are revealing unique biochemical routes. mdpi.com The proteomes of some archaea are highly acidic, an adaptation to extreme halophily, which influences their enzymatic functions and metabolic capabilities. biorxiv.orgnih.gov
| Organism Domain | Metabolic Pathway Example | Key Intermediate | Significance |
| Archaea (Haloarcula spp.) | Oxidative D-ribose degradation | D-Ribonic Acid | A novel pathway for sugar catabolism, distinct from typical bacterial routes, leading to α-ketoglutarate. nih.gov |
| Bacteria | Non-oxidative pentose phosphate (B84403) pathway | (Various phosphorylated sugars) | The canonical pathway for pentose sugar metabolism in most bacteria. nih.gov |
D-Ribonic Acid as a Component in General Carbohydrate and Nucleotide Metabolism Research
D-ribonic acid is studied in the broader context of carbohydrate and nucleotide metabolism due to its direct relationship with D-ribose. D-ribose is a cornerstone of cellular biochemistry, forming the sugar backbone of ribonucleic acid (RNA) and key molecules like adenosine (B11128) triphosphate (ATP), which is the primary energy currency of the cell. nih.govresearchgate.net Nucleotides, composed of a sugar (ribose or deoxyribose), a phosphate group, and a nitrogenous base, are the fundamental monomers of nucleic acids. nih.govwikipedia.orginteresjournals.org
As an oxidized derivative of D-ribose, D-ribonic acid and its lactone form are valuable in synthetic chemistry for creating analogs of nucleosides and other complex biological molecules. caymanchem.com Research in this area explores how modifications to the ribose component, including its oxidation to a carboxylic acid, affect the structure and function of nucleic acids and related compounds.
The study of ribose and its derivatives is central to understanding the origins of life, particularly the "RNA World" hypothesis, which posits that RNA, with its ribose-based structure, was the primary genetic and catalytic molecule before DNA. nih.govresearchgate.net The chemical properties of ribose, which allow for the formation of stable yet flexible nucleic acid structures, are thought to be a key reason it was selected during evolution. researchgate.net By investigating related compounds like D-ribonic acid, researchers can probe the structural and functional constraints of nucleotide and carbohydrate chemistry.
| Molecule | Classification | Core Function in Metabolism |
| D-Ribose | Pentose Sugar | Structural component of RNA and nucleotides (e.g., ATP, NADH). nih.gov |
| D-Ribonic Acid | Sugar Acid | An oxidized derivative of D-ribose; an intermediate in specific microbial metabolic pathways. nih.govhmdb.ca |
| Nucleotides | Monomers | Building blocks of DNA and RNA; roles in energy transfer and cellular signaling. nih.govinteresjournals.org |
Investigation of D-Ribonic Acid's Presence in Non-Human Biological Samples (e.g., plants, Daphnia)
Metabolomic studies have confirmed the presence of D-ribonic acid in a variety of non-human biological systems, including plants and aquatic invertebrates, where it appears to be involved in responses to environmental conditions.
In Plants: In the model grass Brachypodium, the concentration of ribonic acid has been observed to change in response to interactions with beneficial soil bacteria. nih.gov Specifically, levels of this compound increased significantly in the roots of plants inoculated with bacteria over a 21-day period, suggesting a role in the plant's metabolic response to the microbe. nih.gov This change was noted in the context of phosphorus deficiency, where the presence of bacteria altered the plant's biochemical strategy for coping with nutrient stress. nih.gov Other research has linked increased this compound concentrations in the leaves of Agrostis stolonifera (a type of grass) with improved tolerance to drought stress after the application of γ-aminobutyric acid (GABA), indicating a potential role for this compound in plant stress responses. nih.gov
In Daphnia: D-ribonic acid has been identified as a metabolite in the freshwater crustacean Daphnia magna, a key model organism in ecotoxicology and environmental research. ebi.ac.uk Daphnia are widely used to study the impact of environmental stressors, and analyzing their metabolome provides insights into the biochemical pathways affected by these stresses. nih.govrsc.org The presence of D-ribonic acid in Daphnia suggests its involvement in the organism's core metabolic processes. ebi.ac.uk Studies on the physiological responses of Daphnia to environmental changes, such as acid stress, reveal significant shifts in their internal chemistry, including their acid-base balance and energy metabolism, which would involve metabolites like D-ribonic acid. nih.gov
| Organism | Context of D-Ribonic Acid Presence | Associated Findings |
| Brachypodium (plant) | Root metabolome during interaction with beneficial bacteria. nih.gov | Increased levels in inoculated plants, suggesting a role in metabolic response to microbes and nutrient stress. nih.gov |
| Agrostis stolonifera (plant) | Leaf metabolome under drought stress. nih.gov | Elevated concentration linked to improved drought tolerance. nih.gov |
| Daphnia magna (crustacean) | General metabolite profile. ebi.ac.uk | Identified as a constituent metabolite, relevant to studies on metabolic responses to environmental stressors. ebi.ac.ukrsc.org |
Future Research Directions and Unexplored Avenues in D Ribonic Acid Studies
Elucidation of Novel Biosynthetic and Degradation Pathways
A fundamental area for future investigation lies in the comprehensive mapping of the biosynthetic and degradation pathways of D-ribonic acid. While the oxidation of D-ribose is a known route to its formation, other potential pathways, particularly in diverse organisms, are yet to be discovered.
Biosynthesis: Research has identified stereospecific non-phosphorylative dehydrogenases, such as SalM, that catalyze the oxidation of D-ribose to D-ribono-γ-lactone, which subsequently hydrolyzes to D-ribonate nih.gov. Future studies should aim to identify and characterize a broader range of enzymes responsible for D-ribonic acid synthesis in various organisms, including bacteria, fungi, and plants. Understanding the regulation of these enzymes will provide insights into the control of D-ribonic acid levels in biological systems. Anaerobic bacteria, for instance, are known to synthesize enzymes that selectively oxidize aldoses to their corresponding aldonic acids wikipedia.org.
Degradation: The metabolic fate of D-ribonic acid is poorly understood. Research into the degradation of other sugar acids, such as isosaccharinic acid, a cellulose degradation product, has revealed both chemical and microbial degradation pathways iaea.org. Similar investigations are needed for D-ribonic acid. Identifying the enzymes and microorganisms capable of catabolizing D-ribonic acid will be crucial. Studies on the microbial degradation of other organic acids, like naphthenic acids, have shown that pathways such as beta-oxidation can be involved nih.gov. Exploring analogous pathways for D-ribonic acid could reveal how this molecule is recycled in various ecosystems. Furthermore, understanding these degradation pathways is essential for assessing its environmental persistence and biogeochemical role copernicus.orgresearchgate.net.
Development of Advanced Synthetic Methodologies for Stereocontrol and Efficiency
The chemical synthesis of D-ribonic acid and its derivatives is crucial for producing standards for biological studies and for creating novel molecules with potential applications. While D-ribono-1,4-lactone is a common starting material for various syntheses, advancements in stereocontrolled and efficient synthetic methods are needed caymanchem.com.
Future research should focus on the development of novel catalytic methods that allow for the precise control of stereochemistry during the synthesis of D-ribonic acid and its analogs. Drawing inspiration from recent advances in stereoselective carbohydrate synthesis, methodologies such as substrate-directed hydroxylation and the use of chiral catalysts could be explored taylorfrancis.comnih.govnih.govacs.org. The goal is to develop synthetic routes that are not only high-yielding but also minimize the need for complex protection and deprotection steps, which are common in traditional carbohydrate chemistry nih.gov. The development of efficient, one-pot syntheses would be particularly valuable for increasing the accessibility of D-ribonic acid and its derivatives to the broader scientific community.
Expansion of Chemical Derivatization for Novel Chemical Biology Probes
Chemical biology probes are essential tools for studying the localization, interactions, and functions of molecules within living systems. To date, there has been limited research on the derivatization of D-ribonic acid to create such probes.
Future efforts should be directed towards the synthesis of D-ribonic acid analogs that can serve as chemical probes. The carboxylic acid and multiple hydroxyl groups of D-ribonic acid offer opportunities for chemical modification. For example, fluorescent tags could be attached to visualize the uptake and distribution of D-ribonic acid in cells sciencedaily.commtu.edu. The development of sugar-coated probes has been shown to improve biocompatibility and cellular uptake sciencedaily.commtu.edu. Similarly, boronic acid-based sensors have been successfully used for saccharide recognition and could be adapted for detecting D-ribonic acid frontiersin.orgnih.govacs.org. Furthermore, the synthesis of photo-crosslinkable or clickable D-ribonic acid derivatives would enable the identification of its binding partners and metabolic enzymes.
Application of Integrated Omics and Computational Approaches in Systems Biochemistry
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, combined with computational modeling, provides a powerful platform for understanding the role of D-ribonic acid in a systems biology context science.gov.
Metabolomics: Metabolomic studies have already identified D-ribonic acid in various biological samples and linked its levels to certain disease states. For instance, elevated levels of ribonic acid have been associated with diabetic retinopathy, renal impairment in type 1 diabetes, and have been detected in neurocritical care patients nih.govnih.govkcl.ac.uk. Future metabolomic profiling in a wider range of physiological and pathological conditions will help to establish D-ribonic acid as a potential biomarker for various diseases hmdb.ca.
Computational Modeling: Computational models of metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, can be used to simulate the flux of metabolites and predict how perturbations in the system affect D-ribonic acid levels nih.govnih.govresearchgate.netebi.ac.ukoup.com. Integrating metabolomic data with genomic and transcriptomic data can help to identify the genes and regulatory networks that control D-ribonic acid metabolism. This systems biochemistry approach will be invaluable for elucidating the currently unknown functions of D-ribonic acid in cellular metabolism and its contribution to disease pathophysiology.
Investigation of D-Ribonic Acid in Untapped Biological Systems and Environmental Contexts
The known presence of D-ribonic acid is likely just the tip of the iceberg. A significant future research direction is to explore its existence and function in a broader range of biological and environmental settings.
Microbial World: The gut microbiome is a complex ecosystem with a profound impact on human health. Investigating the presence and metabolism of D-ribonic acid by gut microbes could reveal novel host-microbe interactions. For instance, certain bacteria may produce or consume D-ribonic acid, influencing the host's metabolic state.
Extreme Environments: Extremophiles, organisms that thrive in extreme conditions such as high temperatures, extreme pH, or high salinity, possess unique metabolic capabilities d-nb.infonih.govnih.govresearchgate.netbangor.ac.uk. Exploring the metabolomes of these organisms could lead to the discovery of novel roles for D-ribonic acid in adaptation to extreme environments. For example, it may act as an osmoprotectant or a compatible solute.
Marine and Terrestrial Ecosystems: The role of D-ribonic acid in broader environmental contexts, such as marine and soil ecosystems, is completely unknown. Investigating its presence in these environments and the organisms that metabolize it will contribute to our understanding of carbon cycling and microbial ecology.
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing D-ribonic acid, and how do stereochemical considerations influence its purity?
- Methodological Answer : D-ribonic acid synthesis requires precise control of reaction conditions (e.g., pH, temperature) to avoid lactonization, as the γ-lactone derivative (CAS 5336-08-3) is a common byproduct . Retrosynthetic analysis using databases like Reaxys and BKMS_METABOLIC can identify one-step routes, prioritizing precursors with high plausibility scores (≥0.01) to ensure stereochemical fidelity . Characterization via NMR (e.g., distinguishing C5 epimers) and HPLC with chiral columns is critical for verifying enantiomeric purity .
Q. How can D-ribonic acid be reliably detected and quantified in biological matrices such as blood or feces?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards (e.g., ¹³C-labeled D-ribonic acid) is recommended to mitigate matrix effects. Extraction protocols should account for its high solubility and weakly acidic nature (pKa ~3.5–4.0), using solid-phase extraction with hydrophilic-lipophilic balance (HLB) cartridges . Calibration curves must validate linearity across physiological concentrations (0.1–100 µM) .
Q. What are the established protocols for ensuring the stability of D-ribonic acid in aqueous solutions during long-term storage?
- Methodological Answer : Stability studies should monitor degradation under varying temperatures (−80°C to 25°C) and pH (2–7). Buffered solutions (pH 5–6) stored at −20°C minimize lactone formation. Periodic NMR or FTIR analysis can detect structural changes, while accelerated stability testing (40°C/75% RH) predicts shelf life .
Advanced Research Questions
Q. How can contradictory findings regarding D-ribonic acid’s role as a Daphnia magna metabolite be resolved?
- Methodological Answer : Contradictions may arise from environmental variables (e.g., algal diet interactions) or analytical interference from isomers like L-ribonic acid . A factorial experimental design can isolate variables, while metabolomic profiling (GC-MS/LC-MS) with stable isotope tracing clarifies uptake and transformation pathways . Meta-analysis of existing datasets (e.g., HMDB, DSSTox) should assess reproducibility across studies .
Q. What computational models best predict the interaction of D-ribonic acid with microbial enzymes, and how do these align with empirical kinetic data?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to oxidoreductases (e.g., ribonate dehydratase). Validate predictions with stopped-flow kinetics assays measuring and . Discrepancies between in silico and empirical data may indicate protonation state errors; adjust force fields using experimental pKa values .
Q. How do methodological differences in sample preparation affect the reproducibility of D-ribonic acid quantification across laboratories?
- Methodological Answer : Inter-laboratory studies (ILS) using standardized reference materials (e.g., NIST-certified D-ribonic acid) can identify variability sources. Protocols must detail centrifugation speed, filtration pore size (≤0.22 µm), and derivatization methods (e.g., trimethylsilylation for GC-MS). Statistical analysis (ANOVA with Tukey’s HSD) quantifies between-lab variance .
Q. What strategies mitigate confounding effects when studying D-ribonic acid’s metabolic flux in mixed microbial communities?
- Methodological Answer : Use ¹³C metabolic flux analysis (¹³C-MFA) with pulse-chase labeling to track carbon flow. Normalize data to community biomass (qPCR of 16S rRNA) and control for cross-feeding via gnotobiotic cultures. Bayesian modeling (e.g., INCA) integrates isotopic labeling patterns and extracellular metabolomics to resolve flux ambiguities .
Methodological Guidelines
- Data Contradiction Analysis : Apply principal contradiction theory to distinguish artifacts (e.g., isomer contamination) from biologically significant variations. Prioritize resolving contradictions affecting the principal aspect (e.g., metabolic role over minor degradation pathways) .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, chromatograms, and simulation scripts in repositories like Zenodo or Figshare, citing persistent identifiers (DOIs) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
